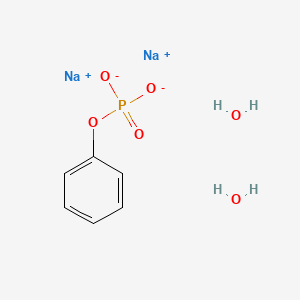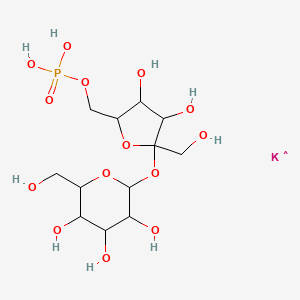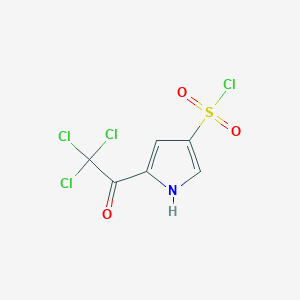
Diethyl 5-aminoisophthalate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-aminoisophthalate hydrochloride is a chemical compound with the molecular formula C12H15NO4 . It is usually used as an intermediate or raw material in organic synthesis .
Synthesis Analysis
The synthesis of Diethyl 5-aminoisophthalate hydrochloride involves various methods . One of the methods involves the use of 5-Aminoisophthalic acid as a starting material . The sodium salt of 5-aminoisothalate (5-AIT), which has –NH2 and –COO– Na+ functions, is a highly water-soluble compound. It was used as reducing and capping agents to develop AuNPs .Molecular Structure Analysis
The molecular structure of Diethyl 5-aminoisophthalate hydrochloride consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is 237.252 Da .Physical And Chemical Properties Analysis
Diethyl 5-aminoisophthalate hydrochloride is a solid substance with a beige appearance . Its melting point ranges from 179 to 182 °C .科学的研究の応用
Chemodosimetric Behavior and Mercury Detection
A study by (Kumar et al., 2014) focused on the synthesis of a Schiff base and a copper complex derived from diethyl 5-aminoisophthalate. These compounds exhibited selective chemodosimetric behavior towards mercury ions, with the hydrolysis of the aldimine moiety playing a key role.
Corrosion Inhibition in Mild Steel
(Gupta et al., 2017) explored the synthesis and inhibition effect of α-aminophosphonates, including derivatives of diethyl 5-aminoisophthalate, on mild steel corrosion in hydrochloric acid. These compounds acted as mixed-type inhibitors, primarily functioning as cathodic inhibitors.
Synthesis of Optically Active Polyamides
Research by (Mallakpour & Taghavi, 2008) detailed the microwave-assisted synthesis of novel optically active polyamides derived from 5-aminoisophthalic acid. These polyamides displayed good solubility in organic solvents and were characterized by various analytical methods.
Magnetic and Structural Studies in MOFs
(Sarma et al., 2009) synthesized new 5-aminoisophthalates of cobalt and nickel for magnetic and structural studies in metal-organic frameworks (MOFs). These compounds demonstrated interesting properties, including antiferromagnetic behavior and field-induced magnetism.
Enzymatic Studies
(Baggett et al., 1985) synthesized amino acid and peptide derivatives of dimethyl 5-aminoisophthalate as substrates for plant cysteine proteinases. Their study highlighted the potential of these derivatives in enzymatic assays.
Hydrothermal Synthesis in Transition Metal Polymers
(Wu et al., 2002) investigated the hydrothermal synthesis and magnetic properties of novel 5-aminoisophthalic acid ligand bridged transition metal cation polymers. Their work revealed unique structural and magnetic characteristics in these polymers.
Inhibition Studies in Crystal Growth
(Kelleher et al., 2007) examined the impact of 5-aminoisophthalic acid and its derivatives on the crystallizations of L-glutamic acid. Their results showed selective inhibition effects on crystal growth.
Gas Storage Studies in Praseodymium Complexes
(Qiu et al., 2009) conducted syntheses and gas storage studies in new praseodymium polymeric complexes with 5-aminoisophthalate. They observed significant N2 storage capacity in these compounds.
Synthesis of Phosphorylated Peptidomimetics
(Lukashuk et al., 2013) demonstrated a novel synthetic approach to phosphorylated peptidomimetics using derivatives of diethyl 5-aminoisophthalate. This highlighted the potential application of these compounds in peptidomimetic synthesis.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
特性
IUPAC Name |
diethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2;/h5-7H,3-4,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROZITDVWZMYOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585569 |
Source


|
| Record name | Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-aminoisophthalate hydrochloride | |
CAS RN |
42122-73-6 |
Source


|
| Record name | Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)



![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)


![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)


